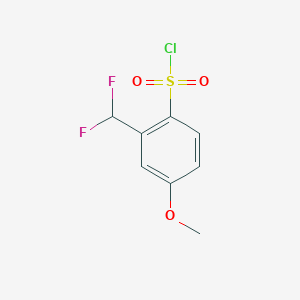

2-(Difluoromethyl)-4-methoxybenzenesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(Difluoromethyl)-4-methoxybenzenesulfonyl chloride” is a chemical compound that is part of the difluoromethylation processes. This field of research has seen significant advancements, particularly in the formation of X–CF2H bonds where X can be C(sp), C(sp2), C(sp3), O, N, or S .

Synthesis Analysis

The synthesis of this compound involves difluoromethylation processes based on X–CF2H bond formation . The last decade has seen an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites in both stoichiometric and catalytic modes . Difluoromethylation of C(sp2)–H bonds has also been accomplished through Minisci-type radical chemistry .Molecular Structure Analysis

The molecular structure of this compound is part of the broader field of difluoromethylation processes . The formation of X–CF2H bonds, where X can be oxygen, nitrogen, or sulfur, is conventionally achieved upon reaction with ClCF2H .Chemical Reactions Analysis

The chemical reactions involving this compound are part of the broader field of difluoromethylation processes . The formation of X–CF2H bonds, where X can be oxygen, nitrogen, or sulfur, is conventionally achieved upon reaction with ClCF2H .Aplicaciones Científicas De Investigación

Activating Hydroxyl Groups for Biological Attachment

4-Fluorobenzenesulfonyl chloride, with its strong electron-withdrawing properties, has been demonstrated as an effective agent for activating hydroxyl groups on solid supports, enabling the covalent attachment of biological molecules. This activation facilitates the attachment of enzymes, antibodies, and other biologicals with excellent retention of biological function, indicating potential for therapeutic applications in bioselective separation processes (Chang et al., 1992).

Insights from Cyclodextrin and Surfactant Mixed Systems

The kinetics of hydrolysis of 4-methoxybenzenesulfonyl chloride (MBSC) in mixed systems of surfactants and cyclodextrins offer insights into the interactions between cyclodextrins and surfactants, which could be relevant for understanding the behavior of similar sulfonyl chlorides in complex mixtures (García‐Río et al., 2007).

Molecular and Spectroscopic Analysis

A detailed molecular structure, vibrational spectroscopic, and theoretical study on 4-Cyano-2-methoxybenzenesulfonyl Chloride (a compound with similarities to the target molecule) revealed insights into its spectroscopic properties and chemical significance. Such studies are crucial for understanding the electronic and structural properties of sulfonyl chloride derivatives, which have broad applications in chemical synthesis (Nagarajan & Krishnakumar, 2018).

Novel Reagents for HPLC Analysis

The development of new reagents, such as 4-methoxybenzenesulfonyl fluoride (MOBS-F), for the derivatization and analysis of compounds in biological samples by HPLC highlights the role of sulfonyl chloride derivatives in enhancing analytical methodologies. These novel reagents offer improved sensitivity and specificity for the detection of biological molecules, demonstrating the versatility of sulfonyl chloride derivatives in analytical chemistry (Wang et al., 2010).

Application in Synthetic Organic Chemistry

Sulfonyl chlorides, including those with methoxy groups, are pivotal in synthetic organic chemistry for the preparation of sulfonamides, amines, and other derivatives. These compounds serve as intermediates in the synthesis of a wide range of organic molecules with potential pharmaceutical applications, demonstrating the importance of sulfonyl chloride derivatives in the development of new therapeutic agents and materials (Fukuyama et al., 1997).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(difluoromethyl)-4-methoxybenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O3S/c1-14-5-2-3-7(15(9,12)13)6(4-5)8(10)11/h2-4,8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJAAYPGOPBBKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)Cl)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-Chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonylbutanamide](/img/structure/B2722616.png)

![2-(4-ethoxyphenyl)-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2722621.png)

![4-[(3,4-Dimethoxyphenyl)methyl]thiomorpholine-3,5-dione](/img/structure/B2722630.png)

![4-(Tert-butoxycarbonyl)hexahydro-2H-furo[3,2-B]pyrrole-5-carboxylic acid](/img/structure/B2722632.png)